molecular formula C24H20N2O3S B2768024 2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312923-36-7

2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2768024
CAS RN: 312923-36-7
M. Wt: 416.5
InChI Key: BORZYJDERKAKHG-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, among others .


Synthesis Analysis

The synthesis of benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products obtained from the synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamide compounds can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . For instance, the NMR spectrum of a similar compound, 2,3-dimethoxy-N-(cyclohexyl)benzamide, revealed the presence of amide and iminol tautomeric structures .


Chemical Reactions Analysis

Benzamide compounds exhibit various chemical reactions. For instance, they show antioxidant activity, which is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Anticancer Activity

A study conducted by Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated against four cancer cell lines and showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Docking Studies

The synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were reported by Sailaja Rani Talupur et al. (2021). These studies underline the potential of such compounds in combating microbial infections and providing insights into their mechanism of action through molecular docking studies (Talupur et al., 2021).

Crystal Structure Analysis

P. Sharma et al. (2016) focused on the crystal structure analysis of a related compound, providing detailed insights into its molecular configuration and interactions. This research highlights the importance of structural understanding in the development of therapeutic agents (Sharma et al., 2016).

Enzyme Inhibition for Neuroprotective Effects

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase were detailed by S. Röver et al. (1997). These compounds, through their inhibitory activity, suggest a potential pathway for neuroprotective effects, addressing conditions such as neurodegeneration and inflammation (Röver et al., 1997).

Antiallergic Potential

K. D. Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives showing potent, orally active antiallergy activity. This research opens avenues for the development of new therapeutic options for allergy treatment (Hargrave et al., 1983).

Mechanism of Action

Mode of Action

Similar compounds with thiazole and benzamide groups have been reported to exhibit anti-inflammatory and antimicrobial activities . The exact mechanism by which this compound interacts with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the biochemical pathways affected by N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2,4-dimethoxybenzamide. Based on the known activities of similar compounds, it may influence pathways related to inflammation and microbial growth .

Result of Action

Given the reported activities of similar compounds, it may exhibit anti-inflammatory and antimicrobial effects .

properties

IUPAC Name

2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-19-12-13-20(22(14-19)29-2)23(27)26-24-25-21(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORZYJDERKAKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

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